molecular formula C20H19Cl2NO3 B2365709 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one CAS No. 477888-73-6

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one

Cat. No. B2365709
M. Wt: 392.28
InChI Key: YDSUSXZBFHYXEI-FPYGCLRLSA-N
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Description

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one, also known as (E)-DCM, is an organic compound with a wide range of uses in scientific research. It is a member of the morpholino family of compounds, which are characterized by a nitrogen-containing ring structure. DCM has been studied for its potential applications in a range of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

The compound has been studied for its role as a neurokinin-1 receptor antagonist. Such compounds are significant in pre-clinical tests related to clinical efficacy in emesis (vomiting) and depression. A related compound showed high affinity and oral activity, demonstrating effectiveness in these areas (Harrison et al., 2001).

Crystal Structure Analysis

Crystal structure analysis of similar compounds containing morpholino groups has been conducted. These studies are crucial for understanding the molecular conformation, stability, and potential interactions of these compounds (Dinçer et al., 2005).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor activities of compounds with morpholine and related structures. These compounds have shown potential in inhibiting bacterial growth and cancer cell proliferation, indicating their significance in developing new therapeutic agents (Ji et al., 2018), (Merugu et al., 2010).

Synthesis Techniques

The compound and its derivatives have been synthesized using various techniques, including microwave-assisted synthesis. These techniques are vital for efficient and eco-friendly production of these chemicals (Pujari et al., 2018).

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on oxadiazoles derived from similar compounds, aiding in the prediction of their biological activities based on their chemical structures (Somashekhar & Kotnal, 2020).

Crystallography

Crystallographic studies have been undertaken to elucidate the structure of compounds like dimethomorph, which shares a similar structural component with the compound . These studies help in understanding the spatial arrangement and potential interactions of the molecules (Kang et al., 2015).

properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c21-17-5-4-16(19(22)13-17)14-26-18-6-1-15(2-7-18)3-8-20(24)23-9-11-25-12-10-23/h1-8,13H,9-12,14H2/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUSXZBFHYXEI-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one

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